molecular formula C18H14Cl2F3N7 B14973899 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14973899
M. Wt: 456.2 g/mol
InChI Key: LZKPEAHACGTXQV-YCPBAFNGSA-N
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Description

6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a hydrazone linkage and various substituents, including dichlorophenyl, trifluoromethylphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorobenzaldehyde: This intermediate is synthesized by the chlorination of benzaldehyde.

    Formation of Hydrazone: 2,4-Dichlorobenzaldehyde reacts with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with cyanuric chloride to form the triazine ring.

    Substitution Reactions: The triazine ring is further functionalized by introducing the trifluoromethylphenyl and methyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: An intermediate used in the synthesis of the compound.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups.

    Hydrazone derivatives: Compounds containing hydrazone linkages.

Uniqueness

6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H14Cl2F3N7

Molecular Weight

456.2 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H14Cl2F3N7/c1-24-15-27-16(26-13-4-2-3-11(7-13)18(21,22)23)29-17(28-15)30-25-9-10-5-6-12(19)8-14(10)20/h2-9H,1H3,(H3,24,26,27,28,29,30)/b25-9+

InChI Key

LZKPEAHACGTXQV-YCPBAFNGSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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